6'-Amino-6'-deoxysucrose

Description

Contextualization of 6'-Amino-6'-deoxysucrose as a Sucrose (B13894) Derivative

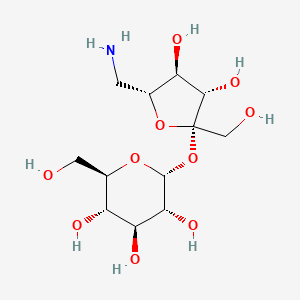

This compound is a structurally modified carbohydrate, classified as a sucrose derivative. ontosight.ai In this molecule, the hydroxyl (-OH) group at the 6' carbon position of the fructose (B13574) moiety of sucrose is replaced by an amino (-NH2) group. ontosight.ai This specific modification places it within the broader class of aminodeoxysugars, which are monosaccharides or oligosaccharides where a hydroxyl group has been substituted with an amino group. dspmuranchi.ac.in

The parent compound, sucrose, is a disaccharide composed of a glucose unit and a fructose unit linked together. The numbering of the carbon atoms in the glucose unit is 1 through 6, while the carbons in the fructose unit are numbered 1' through 6'. Therefore, the "6'-amino" designation precisely identifies the location of the amino group on the fructose residue. This structural alteration significantly impacts the chemical and physical properties of the molecule compared to sucrose, including its potential biological activities. ontosight.ai

Significance within Aminodeoxysugar and Glycoscience Research

The introduction of an amino group into the sucrose structure at the 6'-position renders this compound a molecule of considerable interest in glycoscience and aminodeoxysugar research. ontosight.ai Glycoscience is a broad field that investigates the structure, function, and biology of carbohydrates (glycans). ludger.com Aminodeoxysugars are a crucial subclass within this field as they are components of many biologically active compounds, including antibiotics and other natural products. dspmuranchi.ac.inmdpi.com

The significance of this compound in this research area stems from several key aspects:

Enzyme Interaction: The modification can alter how the molecule interacts with enzymes that typically recognize and process sucrose. ontosight.ai This makes it a valuable tool for studying enzyme specificity and for designing enzyme inhibitors. ontosight.aiscbt.com For instance, sugar analogues are often used to develop inhibitors for glycosidases, which are enzymes that break down sugars. ontosight.ai

Biological Activity: The presence of the amino group can confer novel biological and pharmacological properties. ontosight.ai Researchers explore these properties to develop new therapeutic agents or other bioactive compounds. ontosight.ai

Synthetic Chemistry: The synthesis of such derivatives provides a platform for developing and refining methods in carbohydrate chemistry. The selective modification of one specific hydroxyl group among the many present in the sucrose molecule is a significant chemical challenge. tandfonline.com

Overview of Research Trajectories for Aminodeoxysucrose Analogues

Research into aminodeoxysucrose analogues, including this compound, follows several interconnected trajectories. A primary focus is the synthesis of these complex molecules, which can be achieved through both chemical and enzymatic methods. tandfonline.comontosight.ai Chemical synthesis often involves protecting various hydroxyl groups to achieve selective modification at the desired position. tandfonline.com Enzymatic synthesis, on the other hand, utilizes specific enzymes to perform the desired chemical transformations. researchgate.net

Another major research direction is the exploration of their biological activities . This includes investigating their potential as:

Antitumor agents: For example, nitrosourea (B86855) derivatives of sucrose, including those derived from this compound, have been synthesized and evaluated for their activity against leukemia. tandfonline.com

Enzyme inhibitors: As mentioned, these analogues are studied for their ability to inhibit enzymes involved in carbohydrate metabolism, which has implications for diseases like diabetes and viral infections. ontosight.ai

Components of larger bioactive molecules: Aminodeoxysugars are key components of many antibiotics. mdpi.com Research explores incorporating sucrose-based aminodeoxysugars into more complex structures to create novel therapeutic compounds.

Finally, a significant area of research involves using these analogues as probes to study biological processes . For instance, fluorinated derivatives of deoxysucrose have been developed for in vivo imaging to study sugar transport in plants. plos.orgnih.gov These studies provide fundamental insights into carbohydrate metabolism and transport.

Table 1: Key Research Findings on this compound and Related Analogues

| Compound/Analogue | Research Focus | Key Finding | Citation |

|---|---|---|---|

| 6'-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-6'-deoxysucrose | Antitumor Activity | Showed significant antitumor activity against experimental leukemia L1210 in mice. | tandfonline.com |

| 4-amino-4-deoxysucrose | Synthesis | Synthesized from a triflate derivative of sucrose via an azide (B81097) intermediate. | researchgate.net |

| 6'-Deoxy-6'-[18F]fluorosucrose | In Vivo Imaging | Successfully used as a radiotracer to study sucrose transport in maize plants. | plos.org |

| 6-Deoxysucrose | Enzymatic Synthesis | Can be synthesized from xylose via the intermediate xylsucrose using fructosyl transferase. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56720-34-4 |

|---|---|

Molecular Formula |

C12H23NO10 |

Molecular Weight |

341.31 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-(aminomethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H23NO10/c13-1-4-7(17)10(20)12(3-15,22-4)23-11-9(19)8(18)6(16)5(2-14)21-11/h4-11,14-20H,1-3,13H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

InChI Key |

JIARFSUUIRDFDS-UGDNZRGBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |

Origin of Product |

United States |

Derivatization and Structural Modification of 6 Amino 6 Deoxysucrose Analogues

Functionalization of Amino and Hydroxyl Moieties in Aminodeoxysucrose Scaffolds

The presence of a primary amine at the 6'-position, alongside multiple hydroxyl groups, makes 6'-amino-6'-deoxysucrose a rich substrate for chemical modification. The differential reactivity of these functional groups allows for selective derivatization to generate a library of novel compounds.

The primary amino group of this compound is a key site for modification through acylation and amidation reactions. These reactions are fundamental in converting the basic amine into neutral amide derivatives, which can alter the molecule's solubility, polarity, and biological interactions. The synthesis of such amides often involves the use of a 6'-azido-6'-deoxysucrose intermediate. The Staudinger reaction, for instance, can reduce the azide (B81097) to a highly nucleophilic iminophosphorane, which can then react with a carboxylic anhydride to cleanly form the corresponding amide researchgate.net. This method has been successfully applied to various polysaccharides, including cellulose (B213188) and pullulan, to yield 6-amido derivatives researchgate.net.

The general approach for obtaining the 6'-amino precursor often starts with regioselective modification of the primary 6'-hydroxyl group of sucrose (B13894) into a good leaving group, followed by azide displacement and subsequent reduction researchgate.net. Once the amine is formed, it can be readily acylated. This process allows for the introduction of a diverse range of acyl groups, from simple alkyl chains to more complex moieties, thereby fine-tuning the properties of the resulting sucrose analogue. Challenges in the chemical synthesis of amino sugars include managing the competitive coordination of the basic amine with Lewis acid promoters used in glycosylation reactions and the need for multi-step protecting and deprotecting procedures nih.gov.

Table 1: Examples of Acylation and Amidation Reactions for Amino Group Modification This table is illustrative and based on common organic reactions.

| Reactant (Acylating Agent) | Resulting Functional Group | Product Class |

|---|---|---|

| Acetic Anhydride | Acetamide | N-Acetylaminodeoxysucrose |

| Benzoyl Chloride | Benzamide | N-Benzoylaminodeoxysucrose |

| Stearoyl Chloride | Stearamide | N-Stearoylaminodeoxysucrose |

| Ethyl Oxalyl Chloride | Ethyl Oxalamide | N-(2-Ethoxy-2-oxoacetyl)aminodeoxysucrose nih.gov |

The nucleophilic nature of the 6'-amino group facilitates its reaction with isothiocyanates to form N,N'-disubstituted thiourea derivatives. This reaction is typically a straightforward and high-yield addition process, allowing for significant structural diversity mdpi.com. The synthesis involves reacting the amine with an appropriate isothiocyanate (e.g., phenyl isothiocyanate, benzyl isothiocyanate) in a suitable solvent like dichloromethane mdpi.com. Thiourea derivatives are of significant interest due to their diverse biological activities, including antiprotozoal, antibacterial, and enzyme inhibitory properties mdpi.comsemanticscholar.orgmdpi.com. The thiourea moiety's ability to form hydrogen bonds and interact with biological targets makes it a valuable functional group in drug design semanticscholar.orgmdpi.com.

The synthesis strategy allows for the creation of a wide range of derivatives by varying the substituent on the isothiocyanate, leading to compounds with tailored electronic and steric properties mdpi.com. This approach has been used to generate large libraries of thiourea compounds for screening against various biological targets mdpi.com.

Table 2: Synthesis of Thiourea Derivatives from this compound This table illustrates the reaction between this compound and various isothiocyanates.

| Isothiocyanate Reactant | Resulting Derivative |

|---|---|

| Phenyl isothiocyanate | N-(Phenyl)-N'-(6'-deoxysucrose)thiourea |

| Benzyl isothiocyanate | N-(Benzyl)-N'-(6'-deoxysucrose)thiourea |

| Phenethyl isothiocyanate | N-(Phenethyl)-N'-(6'-deoxysucrose)thiourea |

| 3,4,5-Trimethoxyphenyl isothiocyanate | N-(3,4,5-Trimethoxyphenyl)-N'-(6'-deoxysucrose)thiourea |

While the formation of thioether derivatives is also chemically feasible, for instance, via reaction of a 6'-halo-6'-deoxysucrose with a thiol, the synthesis of thiourea analogues is more commonly explored in the context of modifying primary amines for biological applications.

Design and Synthesis of Structurally Modified Aminodeoxysucrose Analogues for Mechanistic Probes

Structurally modified analogues of this compound serve as valuable mechanistic probes to investigate biological systems, such as enzyme-substrate interactions and membrane transport processes.

The introduction of specific functional groups onto the aminodeoxysucrose scaffold is a key strategy for developing biologically active molecules. The presence of rare deoxy amino sugars in many bacterial polysaccharides, which are often linked to pathogenesis, highlights the importance of these structures in biological recognition events nih.gov. Synthesizing analogues of these natural structures can lead to potential vaccine candidates or inhibitors of pathogenic processes nih.gov.

The thiourea functional group, as mentioned previously, is a prime example of a moiety incorporated for biological effect. A wide range of thiourea derivatives have been synthesized and shown to possess potent antiprotozoal activity against organisms like Leishmania amazonensis, as well as antibacterial and antioxidant properties mdpi.commdpi.com. The mechanism of action often involves interaction with key enzymes or proteins within the target organism semanticscholar.org. Similarly, the incorporation of benzothiazole moieties through urea or thiourea linkages has been explored for anticonvulsant and anticancer activities nih.gov.

Fluorine-substituted sucrose analogues are powerful tools for studying sucrose transport and metabolism, particularly when using the positron-emitting isotope fluorine-18 ([¹⁸F]). A facile synthesis for 6'-deoxy-6'-fluorosucrose has been developed, making the compound available in six steps from commercially available sucrose researchgate.netresearchgate.net.

This synthetic analogue, particularly 6'-deoxy-6'-[¹⁸F]fluorosucrose ([¹⁸F]FDS), has been used as a radioactive tracer to investigate sucrose transport in plants researchgate.net. Studies have shown that substituting the 6'-hydroxyl group with fluorine does not significantly impede recognition and transport by sucrose transporter proteins, such as ZmSUT1 in maize researchgate.netresearchgate.net. These tracer studies are crucial for understanding the dynamics of sugar transport and partitioning in vivo, which is otherwise difficult to study due to the internal location of vascular tissues like the phloem researchgate.net.

Table 3: Fluoro-Deoxysucrose Analogues Used as Biological Tracers

| Analogue | Position of Fluorine | Application |

|---|---|---|

| 1'-Deoxy-1'-fluorosucrose | 1'-position (fructosyl) | Studying sucrose transport researchgate.netresearchgate.net |

| 6'-Deoxy-6'-fluorosucrose | 6'-position (fructosyl) | Studying sucrose transport researchgate.netresearchgate.net |

| 6-Deoxy-6-fluorosucrose | 6-position (glucosyl) | Studying sucrose transport researchgate.netresearchgate.net |

Generation of Novel Glycoforms and Polysaccharide-Amino Acid Adducts

This compound and related structures are valuable building blocks for synthesizing more complex glycoconjugates and novel glycoforms. These larger molecules can mimic natural structures or possess entirely new properties for biomedical applications.

A key synthetic strategy involves the regioselective modification of polysaccharides to introduce reactive handles for conjugation. For example, the primary hydroxyl groups of polysaccharides like dextran (B179266) can be regioselectively brominated nsf.gov. The resulting 6-bromo derivative serves as an intermediate that can be nucleophilically displaced by the α-amino group of amino acid esters to form polysaccharide-amino acid adducts nsf.gov. This approach creates a C-N bond, linking the amino acid directly to the sugar backbone nsf.gov. This methodology provides a pathway to novel biomaterials and potential polysaccharide-protein copolymers nsf.gov.

Furthermore, the synthesis of glycosyl amino acid building blocks is crucial for creating glycopeptide mimics mdpi.com. By functionalizing sugars with aminooxy groups, novel N-oxyamide-linked oligosaccharides and glycopeptides can be generated mdpi.com. These synthetic strategies, which manipulate the connectivity between saccharides and amino acids, are essential for producing novel glycoforms with potentially unique biological functions.

Biological Interactions and Mechanistic Elucidation of 6 Amino 6 Deoxysucrose Analogues

Enzymatic Inhibition Studies of 6'-Amino-6'-deoxysucrose

While specific enzymatic inhibition studies focusing exclusively on this compound are not extensively detailed in the available research, the broader class of aminosugars has been identified as a significant class of inhibitors for enzymes such as dextransucrase. nih.gov The introduction of an amino group in place of a hydroxyl group on a sugar molecule can significantly alter its binding affinity and interaction with the active sites of enzymes. Iminosugars, which are analogues of carbohydrates where the ring oxygen is replaced by a nitrogen atom, are well-documented inhibitors of glycosidases and glycosyltransferases. nih.govnih.govbohrium.com These compounds often act as mimics of the substrate or the transition state of the enzymatic reaction. rsc.org

Kinetics of Enzyme Inhibition by this compound

The study of enzyme kinetics provides a quantitative understanding of how inhibitors like this compound affect enzyme activity. Kinetic parameters such as the Michaelis constant (Km), the maximum velocity (Vmax), and the inhibition constant (Ki) are crucial for characterizing the potency and mechanism of an inhibitor. nih.govmdpi.com While specific kinetic data for this compound is not prominently available, the behavior of analogous sugar derivatives allows for the elucidation of potential inhibition mechanisms.

Competitive inhibition occurs when an inhibitor, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. researchgate.net This type of inhibition is reversible, and its effect can be overcome by increasing the substrate concentration. researchgate.net In the context of competitive inhibition, the Vmax of the reaction remains unchanged, while the apparent Km increases, indicating a lower affinity of the enzyme for its substrate in the presence of the inhibitor. researchgate.netnih.gov Many substrate-analogue inhibitors, including various sugar derivatives, function through this competitive mechanism. rsc.org

Noncompetitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. nih.gov This binding event causes a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding to the active site. In this mechanism, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov A key characteristic of noncompetitive inhibition is the reduction of Vmax, while the Km value remains unchanged. This indicates that the inhibitor's binding does not affect the substrate's affinity for the enzyme, but it does lower the rate at which the product is formed.

Target Enzyme Characterization for this compound and Related Aminosugars

The inhibitory activity of this compound and related aminosugars is directed towards specific enzymes, primarily those involved in carbohydrate metabolism and synthesis.

Dextransucrases are enzymes that catalyze the synthesis of dextran (B179266) from sucrose (B13894). mdpi.comfrontiersin.org These enzymes are key targets for inhibitors aimed at controlling the formation of dental plaque. Aminosugars have been recognized as a class of dextransucrase inhibitors. nih.gov The mechanism of dextran synthesis involves the hydrolysis of sucrose and the transfer of the D-glucosyl unit to a growing dextran chain. frontiersin.orgresearchgate.net Inhibitors can interfere with this process by binding to the enzyme's active site. The interaction of these inhibitors is influenced by their structural similarity to sucrose and their ability to form stable complexes with the enzyme.

Glycosyltransferases (GTs) are a broad family of enzymes responsible for the biosynthesis of oligosaccharides and glycoconjugates. nih.govrsc.org They catalyze the transfer of a sugar moiety from a donor molecule to an acceptor. researchgate.net Given their crucial role in various biological processes, GTs are attractive targets for the development of therapeutic inhibitors. nih.govrsc.org Iminosugars and other sugar analogues are extensively studied as inhibitors of GTs. nih.govresearchgate.net These inhibitors often function by mimicking the donor or acceptor substrate, or the transition state of the glycosyltransfer reaction. rsc.org The presence of a nitrogen atom, as in aminosugars and iminosugars, can lead to potent inhibition due to favorable interactions within the enzyme's active site. bohrium.com

Molecular Mechanisms of Biological Activity of Aminodeoxysucrose Analogues

The introduction of an amino group into a sucrose scaffold creates a class of compounds with significant potential for biological activity. The position and nature of this functional group fundamentally alter the molecule's chemical properties, leading to diverse interactions with biological systems. The molecular mechanisms underpinning these activities are multifaceted, involving direct chemical reactivity, interference with bacterial communication and virulence, and specific binding to protein receptors.

Influence of Amino Groups on Reactivity and Biological Function

The substitution of a hydroxyl group with an amino group, particularly at the C-6' position of sucrose, imparts critical changes in physicochemical properties that dictate biological function. The amino group introduces a positive charge at physiological pH, enhancing the molecule's polarity and its ability to form ionic interactions and strong hydrogen bonds. This modification can improve cellular uptake and interaction with negatively charged components of cell membranes or protein surfaces.

The reactivity of the amino group itself is a key factor in the biological function of these analogues. Like the amino groups in amino acids, the amine in this compound can react with various endogenous molecules and reactive species. For instance, amino groups are susceptible to oxidation and can interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can be relevant in environments characterized by oxidative stress. Furthermore, the number and location of amino groups on a carbohydrate scaffold have a profound effect on the biological properties of aminosugar compounds, such as aminoglycoside antibiotics. Systematic comparisons have shown that the specific placement of amino functions is critical for their ability to interact with biological targets like the bacterial ribosome. nih.gov

Interaction with Bacterial Systems and Virulence Factors

Aminodeoxysucrose analogues can interfere with bacterial viability and pathogenicity through several mechanisms. A primary strategy is the disruption of bacterial communication systems, known as quorum sensing (QS). QS allows bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms, once a certain population density is reached. nih.gov The process relies on the production and detection of small signal molecules called autoinducers. Molecules that inhibit QS can effectively disarm pathogens without killing them, which may reduce the selective pressure for developing resistance. nih.gov

Compounds that mimic the structure of natural signaling molecules can act as competitive inhibitors for QS receptors. nih.gov By blocking these communication pathways, aminodeoxysucrose analogues could potentially inhibit the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govresearchgate.net The inhibition of QS-controlled virulence factors, such as proteases and toxins, represents a significant anti-pathogenic strategy. For example, studies with compounds like cinnamaldehyde (B126680) have shown that it is possible to inhibit QS-dependent factors in bacteria like Pseudomonas fluorescens by interacting with LuxR-type receptor proteins, thereby preventing the expression of virulence genes without affecting bacterial growth. nih.gov

Furthermore, some deoxysugar analogues have been shown to directly inhibit enzymes essential for the synthesis of bacterial cell wall components. For instance, a 6-deoxy-L-iminosugar was found to inhibit a rhamnosyltransferase in E. coli, an enzyme required for the biosynthesis of O-antigen polysaccharides, which are critical virulence factors. This inhibition represents a direct targeting of a bacteria-specific metabolic pathway.

Receptor Binding and Recognition Mechanisms

The biological effects of this compound analogues are often mediated by their specific binding to protein targets, typically enzymes or cellular receptors. The sucrose backbone provides a familiar scaffold for recognition, while the strategically placed amino group offers a key interaction point that can enhance binding affinity and specificity compared to the parent sucrose molecule.

A notable example is the interaction of deoxysucrose derivatives with glucansucrases, enzymes produced by oral bacteria like Streptococcus mutans and Leuconostoc mesenteroides that synthesize glucans from sucrose, contributing to dental plaque. Inhibition studies have shown that modifications to the sucrose molecule significantly affect binding to these enzymes. For example, 6-deoxysucrose acts as a strong competitive inhibitor for the dextransucrase from L. mesenteroides, indicating that it binds directly to the enzyme's active site, competing with the natural substrate, sucrose. This highlights the importance of the 6'-position in substrate recognition and catalysis.

| Sucrose Analogue | Enzyme Source | Inhibition Type | Ki (mM) |

|---|---|---|---|

| 3-Deoxysucrose | L. mesenteroides B-512F | Noncompetitive | 530 |

| 4-Deoxysucrose | L. mesenteroides B-512F | Noncompetitive | 201 |

| 4-Chloro-4-deoxygalactosucrose | L. mesenteroides B-512F | Noncompetitive | 202 |

| 6-Deoxysucrose | L. mesenteroides B-512F | Competitive | 1.60 |

| 4,6-Dideoxysucrose | L. mesenteroides B-512F | Competitive | 20.3 |

| 4-Deoxysucrose | S. mutans 6715 (GTF-I) | Noncompetitive | 672 |

| 4-Deoxysucrose | S. mutans 6715 (GTF-S) | Noncompetitive | 608 |

| 4-Chloro-4-deoxygalactosucrose | S. mutans 6715 (GTF-I) | Noncompetitive | 391 |

| 4-Chloro-4-deoxygalactosucrose | S. mutans 6715 (GTF-S) | Noncompetitive | 308 |

Structure-Activity Relationship Investigations in Aminodeoxysucrose Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. For aminodeoxysucrose analogues, SAR investigations focus on how modifications to the sucrose scaffold or the amino substituent affect their potency and selectivity towards a specific biological target.

A clear example of SAR is seen in the development of aminoglycoglycerolipid analogues with anti-influenza A virus (IAV) activity. In a study of synthetic 6'-amino-6'-deoxy-glucoglycerolipids, researchers systematically varied the length of the fatty acyl chain attached to the 6'-amino group. The results demonstrated that the length of this chain was critical for antiviral efficacy. Compounds with saturated fatty acyl chains of C6 (Hexanoic acid) and C14 (Myristic acid) at the 6'-NH2 position displayed the most notable inhibition of the virus, suggesting an optimal lipophilicity for this interaction. In contrast, analogues where the acylamino group was replaced or the glycerol (B35011) lipid component was substituted showed much lower activity, indicating that the integral structure of the aminoglycoglycerolipid was essential for its function.

| Compound | Modification at 6'-NH2 (Acyl Chain) | IAV Inhibition (%) at 50 µM |

|---|---|---|

| AGGL (Natural) | Palmitoyl (C16:0) | 25.5 |

| 1a | Acetyl (C2:0) | 18.1 |

| 1b | Hexanoyl (C6:0) | 40.3 |

| 1c | Decanoyl (C10:0) | 22.1 |

| 1d | Myristoyl (C14:0) | 42.5 |

| 1e | Stearoyl (C18:0) | 17.2 |

| 1f | Oleoyl (C18:1) | 24.3 |

Similarly, SAR studies on aminoglycoside antibiotics have established that the number and location of amino groups are paramount to their antibacterial activity. nih.gov The positive charges of the amino groups are crucial for the initial electrostatic interaction with the negatively charged bacterial outer membrane and for binding to the ribosomal RNA target site. The hydroxyl groups also play a key role in binding, forming specific hydrogen bonds with the ribosome. The systematic removal or modification of these functional groups allows researchers to map the key interaction points and design more potent or selective derivatives. nih.gov The principles derived from these studies—such as the importance of positive charge, hydrophobicity, and stereochemistry—are directly applicable to the ongoing investigation of this compound and its analogues. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of 6 Amino 6 Deoxysucrose

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is an indispensable tool for the isolation and analysis of aminodeoxysugars. The high polarity of 6'-Amino-6'-deoxysucrose presents unique challenges that are addressed through various specialized chromatographic techniques. These methods are chosen based on the analytical goal, whether it is large-scale purification or sensitive quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Due to the compound's high polarity and lack of a strong chromophore, several HPLC modes and detection strategies are employed.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode, but it offers poor retention for highly polar analytes like this compound on standard C18 columns. To overcome this, derivatization is often required to increase the hydrophobicity of the molecule, allowing for effective separation. aph-hsps.hu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that is well-suited for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.

Ion-Exchange Chromatography (IEC): The primary amine group in this compound is protonated at acidic pH, allowing it to be separated using cation-exchange columns. Elution is typically achieved by increasing the ionic strength or pH of the mobile phase.

Detection is commonly performed using Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD) when the analyte is not derivatized. If derivatization is used to introduce a chromophore or fluorophore, UV-Vis or Fluorescence detectors can be used for enhanced sensitivity. libretexts.org

| Parameter | Typical Conditions for Amino Sugar Analysis |

|---|---|

| Column Type | Reversed-Phase C18 (with derivatization), HILIC, or Ion-Exchange |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients (RP-HPLC); High organic content with aqueous buffer (HILIC) |

| Detector | ELSD, CAD, RI, or Fluorescence/UV-Vis (post-derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 60°C |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. researchgate.net This technology utilizes columns packed with sub-2 µm particles, which operate at much higher pressures. For the analysis of this compound, UPLC provides several key advantages. nih.gov

Enhanced Resolution: The high efficiency of UPLC columns allows for better separation of this compound from its isomers and related impurities.

Increased Sensitivity: Sharper, narrower peaks lead to greater peak heights and a lower limit of detection (LOD) and quantification (LOQ). nih.gov

Faster Analysis Times: Separation times can be reduced from tens of minutes in HPLC to just a few minutes in UPLC, dramatically increasing sample throughput. researchgate.net

These benefits make UPLC particularly valuable for complex sample analysis and high-throughput screening applications. The fundamental principles of separation (e.g., reversed-phase, HILIC) remain the same as in HPLC, but the performance is significantly elevated. nih.gov

| Characteristic | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Peak Resolution | Good | Excellent |

| Analysis Speed | Standard | Up to 10x Faster |

| Sensitivity | Standard | 2-3x Higher |

| Solvent Consumption | Higher | Lower |

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. For this compound, derivatization of the primary amine group is a common strategy to improve chromatographic behavior and enhance detection sensitivity. nih.gov

The main goals of derivatization for this compound are:

Increase Hydrophobicity: Attaching a non-polar group to the amine makes the molecule less polar, improving its retention in reversed-phase chromatography. aph-hsps.hu

Introduce a Chromophore/Fluorophore: Adding a moiety that strongly absorbs UV light or fluoresces allows for highly sensitive detection. libretexts.org

Several reagents are widely used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a popular pre-column derivatization method, though the derivatives can sometimes be unstable. researchgate.net

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce intensely fluorescent and UV-active sulfonamide derivatives. The reaction is robust but may require heating and longer reaction times. nih.gov

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Forms stable and highly fluorescent derivatives with primary and secondary amines. It is another widely used reagent in amino acid and amino sugar analysis. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A pre-column derivatization reagent that forms stable, fluorescent derivatives that can be analyzed by RP-HPLC. scispace.com

| Reagent | Target Group | Detection Method | Key Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Fast reaction, high sensitivity |

| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amine | Fluorescence, UV | Stable derivatives, high sensitivity |

| Fmoc-Cl | Primary/Secondary Amine | Fluorescence | Stable derivatives, excellent sensitivity |

| AQC | Primary/Secondary Amine | Fluorescence | Stable derivatives, good for automation |

Method Development and Validation for Aminodeoxysucrose Analysis

The development of a robust analytical method for this compound is a systematic process. It involves selecting the appropriate chromatographic conditions (column, mobile phase, detector) and optimizing them to achieve the desired separation. Once developed, the method must be validated to ensure it is suitable for its intended purpose. pharmaguideline.com Method validation is a documented process that provides evidence that an analytical method consistently produces reliable and accurate results. researchgate.networdpress.com

Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) and involves assessing several key performance characteristics. wordpress.com

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). gavinpublishers.com | The analyte peak should be well-resolved from other peaks and peak purity should be confirmed. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. researchgate.net | Typically 80-120% of the target concentration for an assay. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by recovery studies on spiked samples. wordpress.com | Mean recovery of 98.0% - 102.0%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). gavinpublishers.com | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). gavinpublishers.com | System suitability parameters must remain within defined limits during variations. |

Theoretical and Computational Studies on 6 Amino 6 Deoxysucrose

Molecular Modeling of Aminodeoxysucrose Structures and Conformations

Molecular dynamics (MD) simulations are a primary tool for studying the conformational landscape of sugars in solution. These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. Studies on sucrose (B13894) have utilized microsecond-scale MD simulations to investigate its conformational behavior in aqueous solutions at various concentrations. These simulations focus on key structural parameters such as the puckering of the glucopyranose and fructofuranose rings and the torsion angles of the glycosidic linkage that connects them.

For 6'-Amino-6'-deoxysucrose, similar MD simulations would be employed. The introduction of the 6'-amino group is expected to alter the intramolecular hydrogen-bonding network. This change can influence the preferred conformations of the fructofuranose ring and the orientation around the glycosidic bond. The amino group, being a hydrogen bond donor and acceptor, could form new, stable interactions with other hydroxyl groups on the molecule or with surrounding water molecules, thereby shifting the conformational equilibrium. The table below outlines typical parameters investigated in such simulations, comparing known findings for sucrose with expected considerations for its amino derivative.

| Parameter | Method of Analysis | Findings in Sucrose Simulations | Expected Influence of 6'-Amino Group |

| Ring Pucker | Dihedral angle analysis | Glucopyranose ring predominantly adopts a 4C1 (chair) conformation. Fructofuranose ring shows more flexibility. | Minor changes to the glucopyranose ring. Potential stabilization of specific fructofuranose puckers due to new hydrogen bonds. |

| Glycosidic Linkage | Torsion angle (Φ/Ψ) analysis | Multiple stable conformers exist, with lifetimes influenced by solvent interactions. | Altered potential energy surface for Φ/Ψ angles, potentially favoring conformers that accommodate the amino group with minimal steric hindrance. |

| Intramolecular H-Bonds | Distance/angle criteria | A complex and dynamic network of hydrogen bonds exists, contributing to conformational stability. | Introduction of a new hydrogen bond donor (N-H) could create persistent H-bonds (e.g., with O-5), restricting flexibility. |

| Solvation Shell | Radial distribution functions | Hydroxyl groups are well-hydrated, forming numerous hydrogen bonds with water. | The amino group will establish its own hydration shell, potentially altering the water structure around the fructofuranose ring. |

Computational Analysis of Chemical Reaction Mechanisms in Aminosugar Synthesis

The synthesis of aminosugars is a challenging area of organic chemistry where stereoselectivity is paramount. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating the mechanisms of these complex reactions. DFT calculations can determine the structures and energies of reactants, products, intermediates, and, most importantly, transition states, which are often too transient to be observed experimentally. startbioinfo.org

The synthesis of a 1,2-cis-aminoglycoside like this compound is particularly challenging. Computational studies can help rationalize the stereochemical outcomes of glycosylation reactions. For example, DFT studies on glycosylation reactions have investigated how factors like the protecting groups on the sugar, the nature of the nucleophile, and solvent effects influence the reaction pathway. oup.com These studies can model the formation of key intermediates, such as oxocarbenium ions, and calculate the energy barriers for nucleophilic attack from different faces, thereby predicting the stereoselectivity (α vs. β) of the glycosidic bond formation. oup.com

For the synthesis of this compound, a key step would be the introduction of the amino group at the 6'-position, often via a precursor like an azide (B81097), followed by reduction. Nucleophilic displacement reactions are a common strategy for this transformation. nih.gov Computational models can simulate this SN2 reaction, calculating the activation energy and predicting the feasibility of the reaction at a specific carbon center. These models can also help understand competing side reactions. By providing a detailed energy profile of the entire reaction coordinate, computational analysis guides synthetic chemists in optimizing reaction conditions to favor the desired product. nih.gov

| Reaction Step | Computational Method | Key Insights Provided |

| Glycosylation | Density Functional Theory (DFT) | Calculation of transition state energies to predict α/β selectivity. Analysis of oxocarbenium ion intermediates. oup.com |

| Amination (e.g., Azide Displacement) | DFT, Ab initio methods | Modeling of the SN2 transition state. Calculation of activation energy barriers. nih.gov |

| Protecting Group Effects | DFT, Molecular Mechanics | Analysis of steric and electronic effects of protecting groups on reaction intermediates and stereochemical outcomes. |

| Solvent Effects | QM/MM, Continuum Solvation Models | Evaluation of how different solvents stabilize or destabilize transition states and intermediates, affecting reaction rates and selectivity. |

Bioinformatics Approaches for Predicting Deoxysugar Biosynthesis and Structures

While chemical synthesis is a primary route for producing novel aminosugars, nature has its own sophisticated machinery for creating a vast array of these molecules. Bioinformatics provides the tools to mine genomic data to identify the genes and pathways responsible for the biosynthesis of specific sugars.

The prediction of a biosynthetic pathway for a compound like this compound begins with identifying candidate genes. This is often done using homology-based searches. Enzymes known to be involved in aminosugar metabolism, such as aminotransferases (which add the amino group) and other sugar-modifying enzymes, are used as query sequences to search against sequenced genomes. nih.gov

Once candidate genes are identified, they are often found to be physically co-located on the chromosome in biosynthetic gene clusters (BGCs). nih.gov Tools like antiSMASH and SMURF are designed to scan genomes and predict the boundaries of BGCs based on the presence of core biosynthetic genes and other associated enzymatic domains. nih.govresearchgate.net By analyzing the predicted functions of all genes within a cluster, a hypothetical biosynthetic pathway can be assembled.

Furthermore, curated databases are essential for this predictive work. Resources like the KEGG (Kyoto Encyclopedia of Genes and Genomes) PATHWAY database contain detailed maps of metabolic pathways, including those for "Amino sugar and nucleotide sugar metabolism". genome.jp The Monosaccharide Biosynthesis Pathways Database is another specialized resource containing information on experimentally characterized enzymes and pathways. oup.com Researchers can compare their predicted BGC against these known pathways to infer the function of the genes and the structure of the final product.

The general workflow for predicting a deoxysugar biosynthesis pathway is summarized below:

Identify Core Enzymes: Use BLAST or HMM searches to find homologs of key enzymes (e.g., aminotransferases, dehydratases, reductases) in a target genome.

Predict Gene Clusters: Employ tools like antiSMASH to identify the BGC surrounding the core enzyme homologs. nih.gov

Annotate Gene Functions: Analyze the domains of all proteins encoded within the BGC to predict their specific catalytic roles.

Reconstruct Pathway: Compare the collection of predicted enzymes to known pathways in databases like KEGG and MetaCyc to build a model of the biosynthetic route from a common precursor to the final deoxysugar. genome.jpnih.gov

Simulation of Enzyme-Substrate Binding Dynamics with Aminodeoxysucrose

Understanding how this compound interacts with enzymes is crucial for applications in biochemistry and drug design. Molecular dynamics (MD) simulations and docking studies are the primary computational methods used to explore these interactions at an atomic level. These simulations can reveal the binding mode of the sugar in an enzyme's active site, identify key amino acid residues involved in the interaction, and estimate the binding affinity.

The process typically starts with molecular docking, where the 3D structure of this compound is placed into the active site of a target enzyme (e.g., a glycoside hydrolase or a transporter) in various orientations to find the most favorable binding pose. genome.jp This initial complex then serves as the starting point for more extensive MD simulations.

MD simulations of the enzyme-substrate complex, often lasting from nanoseconds to microseconds, provide a dynamic picture of the binding event. reactome.org These simulations can show how the enzyme and substrate adapt their conformations upon binding—a process known as induced fit. Analysis of the simulation trajectory can quantify the specific interactions that stabilize the complex, such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the aminosugar and the protein residues.

For this compound, a key focus would be the interactions involving the 6'-amino group. Simulations can reveal whether this group forms favorable hydrogen bonds with specific residues like aspartate or glutamate (B1630785) in the active site, potentially increasing binding affinity compared to sucrose. Conversely, it could also introduce unfavorable steric or electrostatic clashes. By calculating the binding free energy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), researchers can quantitatively predict how the modification affects binding strength. genome.jp This knowledge is invaluable for designing more potent enzyme inhibitors or understanding substrate specificity. genome.jp

| Computational Technique | Purpose | Information Gained for Aminodeoxysucrose Binding |

| Molecular Docking | Predict the initial binding pose of the substrate in the enzyme's active site. | Identifies the most likely orientation of the aminosugar and preliminary key interacting residues. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the enzyme-substrate complex over time. | Reveals conformational changes upon binding (induced fit), stability of the complex, and the role of water molecules. reactome.org |

| Binding Free Energy Calculation (e.g., MM-GBSA) | Estimate the binding affinity between the enzyme and the substrate. | Provides a quantitative measure of binding strength and allows comparison with the parent molecule (sucrose). genome.jp |

| Per-Residue Energy Decomposition | Identify which amino acid residues contribute most significantly to the binding energy. | Pinpoints critical residues for substrate recognition and stabilization, guiding site-directed mutagenesis experiments. genome.jp |

Future Research Directions and Emerging Academic Applications

Advancements in Regioselective and Stereoselective Synthesis of Aminodeoxysucrose Analogues

The precise control of chemical reactions to target specific positions on the sucrose (B13894) molecule is a cornerstone of developing novel aminodeoxysucrose analogues. Regioselective and stereoselective synthesis allows for the creation of molecules with defined structures and, consequently, specific biological activities.

Recent advancements have focused on the development of efficient methods for the regio- and stereo-selective synthesis of oligosaccharides containing amino sugar residues. One notable strategy involves the regioselective bromination of pullulan at the C-6 position, followed by an azide (B81097) displacement to introduce the amino precursor. This method provides a versatile intermediate for creating various derivatives. The synthesis of β-aminoalcohols, for example, can be achieved through the aminolysis of epoxides catalyzed by materials like sulfated zirconia.

Key to these synthetic strategies is the use of protecting groups and activating agents to direct the reaction to the desired hydroxyl group on the sucrose scaffold. The enantioselective synthesis of several 6-amino-6-deoxy sugars has been accomplished in a multi-step process starting from furfural, demonstrating the feasibility of producing specific stereoisomers.

| Synthetic Approach | Key Features | Starting Material | Target Analogue |

| Regioselective Bromination and Azide Displacement | High regioselectivity at the C-6 position, versatile intermediate. | Pullulan | 6-amino-6-deoxypullulan |

| Epoxide Aminolysis | Catalyzed by solid acids, solventless conditions. | Epoxides and amines | β-aminoalcohols |

| Enantioselective Synthesis | Diastereoselective oxidation and reduction reactions, use of Mitsunobu reaction. | Furfural | N-Cbz-protected 6-aminomannose, -talose, and -gulose |

These synthetic advancements are critical for creating a diverse library of aminodeoxysucrose analogues, which can then be screened for various biological activities.

Exploration of Novel Enzymatic Pathways for Aminodeoxysugar Diversification

Nature provides a vast toolkit of enzymes that can be harnessed to create diverse sugar molecules. The exploration of novel enzymatic pathways offers a green and highly specific alternative to chemical synthesis for the diversification of aminodeoxysugars.

Enzymes such as glycosyltransferases are highly efficient in mediating site-selective glycosylations. Researchers are actively searching for and characterizing new enzymes with unique specificities. For instance, a previously unreported class of glycosyltransferase enzymes specific for pseudaminic acid has been discovered in pathogenic bacteria. This enzyme is involved in building an unusual sugar linkage through a novel mechanism.

The enzymatic synthesis of nonulosonic acids, a class of nine-carbon sugars, typically proceeds through an aldol reaction catalyzed by enzymes like pseudaminic acid aldolase. By understanding the substrate specificity of these enzymes, researchers can potentially use them to create novel aminodeoxysugar derivatives. A facile and scalable route for synthesizing di-azido sugars, which are precursors to amino sugars, has been developed, paving the way for enzymatic synthesis of new nonulosonic acid derivatives.

| Enzyme Class | Function | Potential Application in Aminodeoxysugar Diversification |

| Glycosyltransferases | Catalyze the formation of glycosidic bonds. | Creation of novel oligosaccharides containing 6'-Amino-6'-deoxysucrose. |

| Aldolases | Catalyze aldol condensation reactions. | Synthesis of extended-chain aminodeoxysugars. |

| Aminotransferases | Transfer amino groups to sugar backbones. | Introduction of amino functionalities at different positions. |

The discovery and engineering of new enzymes will undoubtedly accelerate the creation of diverse aminodeoxysugar libraries for various applications.

Rational Design of Aminodeoxysucrose-Based Glycomimetics and Inhibitors

Glycomimetics are molecules that mimic the structure of carbohydrates and can interfere with carbohydrate-mediated biological processes. The rational design of aminodeoxysucrose-based glycomimetics and inhibitors holds immense promise for the development of new therapeutic agents.

This approach involves using computational methods to design molecules that can bind to and modulate the activity of specific protein targets, such as enzymes or receptors. For example, the rational design of improved fluorogenic substrates for glycoside hydrolases has been achieved through automated docking and subsequent chemical synthesis. This demonstrates the power of combining computational prediction with experimental validation.

Aminodeoxysucrose scaffolds can be used to design inhibitors for various enzymes. For instance, monoamine oxidase (MAO) inhibitors are used in the treatment of neurological disorders. The development of new MAO inhibitors could benefit from the structural diversity offered by aminodeoxysucrose analogues. Similarly, adenosine deaminase (ADA) inhibitors have therapeutic potential in treating various medical conditions by modulating adenosine levels. The design of specific inhibitors often involves creating hybrid molecules, such as quercetin-amino acid hybrids that target anti-apoptotic proteins.

| Target Protein Family | Therapeutic Area | Role of Aminodeoxysucrose Scaffold |

| Glycoside Hydrolases | Antiviral, antibacterial | Mimicking the transition state of the enzymatic reaction. |

| Lectins | Anti-inflammatory, anti-cancer | Blocking carbohydrate-lectin interactions involved in disease processes. |

| Kinases | Cancer | Serving as a scaffold for ATP-competitive or allosteric inhibitors. |

| Amine Oxidases | Neurological disorders | Providing a core structure for designing selective inhibitors. |

The iterative process of design, synthesis, and biological evaluation is crucial for developing potent and selective aminodeoxysucrose-based drugs.

Development of High-Throughput Analytical Platforms for Complex Carbohydrate Derivatives

The increasing complexity and diversity of synthesized carbohydrate derivatives necessitate the development of rapid and sensitive analytical methods. High-throughput platforms are essential for screening large libraries of compounds and for detailed structural characterization.

Modern carbohydrate analysis relies heavily on hyphenated techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another powerful tool for the analysis of complex carbohydrates. For the rapid screening of enzyme activity, membrane-based high-throughput screening (HTS) assays have been developed.

Automated platforms are becoming increasingly important for handling large numbers of samples. These platforms can integrate liquid handling, plate reading, and data analysis, significantly accelerating the discovery process. For instance, the Opera Phenix Plus HCS System allows for fully automated imaging and analysis of samples in multi-well plates.

| Analytical Technique | Principle | Application for Aminodeoxysucrose Derivatives |

| HPLC-MS | Separation by chromatography followed by mass-based detection. | Quantification and structural elucidation of reaction products. |

| HPAEC-PAD | Anion-exchange chromatography with electrochemical detection. | Analysis of charged and neutral monosaccharides and oligosaccharides. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Detailed 3D structural analysis of novel compounds. |

| High-Throughput Screening (HTS) Assays | Miniaturized assays for rapid screening of large compound libraries. | Identification of bioactive aminodeoxysucrose analogues. |

The continued development of these analytical technologies will be vital for advancing research on this compound and its derivatives.

Q & A

Q. What are the primary synthetic routes for 6'-Amino-6'-deoxysucrose, and how are they optimized?

The synthesis of this compound can be achieved via chemoenzymatic or chemical methods. Chemoenzymatic approaches utilize enzymes like glucose isomerase and sucrose synthetase to introduce amino groups at the 6' position, often requiring protective group strategies to avoid side reactions . Chemical synthesis involves glycosyl fluorides activated by calcium triflate (Ca(OTf)₂), enabling selective deoxygenation and amination. Optimization includes monitoring reaction progress via ¹H NMR and adjusting stoichiometric ratios of reagents to improve yields (e.g., 93% yield for 6'-deoxysucrose derivatives under optimized conditions) .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

High-performance liquid chromatography (HPLC) with refractive index or mass spectrometry (MS) detection is essential for assessing purity. Structural confirmation relies on nuclear magnetic resonance (NMR), particularly ¹³C and DEPT-135 spectra to identify amine substitution at C6'. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. How does this compound interact with biological systems at a foundational level?

Preliminary studies involve competitive inhibition assays with sucrose transporters (e.g., ZmSUT1 in maize). Radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) track uptake kinetics in plant phloem, revealing competitive binding at the sucrose-binding site. Baseline data show 6'-modified analogs retain partial affinity, suggesting positional specificity in transport mechanisms .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The compound is water-soluble due to residual hydroxyl groups, but the amine group increases susceptibility to oxidation. Stability assays in buffered solutions (pH 5–7) at 25°C show degradation <5% over 24 hours. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can conflicting data on synthetic yields of this compound derivatives be resolved?

Discrepancies in yields (e.g., 26% for enzymatic vs. 93% for chemical methods) arise from divergent reaction conditions. Systematic comparison using design-of-experiment (DoE) frameworks can isolate critical variables (e.g., enzyme activity, solvent polarity). Cross-validation via LC-MS and ²D NMR ensures product identity across methodologies .

Q. What strategies enable selective functionalization of the 6' position without protecting other hydroxyl groups?

Calcium triflate-mediated glycosylation selectively targets the 6'-OH due to its lower steric hindrance and higher nucleophilicity. Computational modeling (DFT) of sucrose’s electrostatic potential surfaces identifies reactive sites, guiding regioselective amination .

Q. How do structural modifications at the 6' position alter sucrose’s role in plant photoassimilate transport?

Radiolabeled 6'-deoxy-6'-fluorosucrose competes with native sucrose in ZmSUT1 transport assays, demonstrating reduced phloem loading efficiency (50% inhibition at 10 mM). Mutagenesis studies of ZmSUT1’s binding pocket reveal hydrogen bonding at C6' is critical for substrate recognition .

Q. What role does this compound play in glycobiology, particularly in carbohydrate-protein interactions?

Surface plasmon resonance (SPR) assays show the 6'-amine group enhances binding affinity to lectins (e.g., concanavalin A) by 3-fold compared to unmodified sucrose. Molecular docking simulations highlight electrostatic interactions between the amine and conserved aspartate residues in lectin binding sites .

Q. How can isotopic labeling (e.g., ¹⁵N) of the 6'-amine group improve metabolic tracing studies?

Stable isotope labeling by amino sugars (SILAS) enables tracking of sucrose-derived metabolites in vivo. ¹⁵N-labeled this compound, synthesized via reductive amination with ¹⁵NH₄Cl, is detectable in plant tissues using nanoSIMS imaging, revealing compartment-specific turnover rates .

Q. What computational tools predict the pharmacokinetic behavior of this compound analogs?

Molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) model membrane permeability and transporter interactions. QSPR models correlate logP values with in vivo bioavailability, identifying analogs with optimal hydrophilicity for therapeutic applications .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in biological activity data across studies?

Meta-analyses of dose-response curves (e.g., IC₅₀ values) using mixed-effects models account for variability in experimental conditions (e.g., pH, temperature). Independent replication in standardized assays (e.g., Arabidopsis thaliana phloem exudation) validates findings .

Q. What statistical methods are appropriate for analyzing small-sample datasets in sucrose analog studies?

Non-parametric tests (e.g., Mann-Whitney U) mitigate bias in n < 30 datasets. Bootstrap resampling estimates confidence intervals for kinetic parameters (e.g., Km, Vmax) derived from Lineweaver-Burk plots .

Tables for Key Data

| Synthetic Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Chemoenzymatic (isomerase) | 26 | 85% | Hashimoto et al., 1987 |

| Calcium triflate-mediated | 93 | 98% | Aqueous Glycosylation Study |

| Biological Assay | Result (vs. Sucrose) | Technique |

|---|---|---|

| ZmSUT1 Transport Efficiency | 50% inhibition | ¹⁸F Radiolabeling |

| Lectin Binding Affinity | 3-fold increase | SPR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.